3-Amino-1-(1-benzothiophen-5-YL)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(1-benzothiophen-5-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c10-12-9(13)11-7-1-2-8-6(5-7)3-4-14-8/h1-5H,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHSNVACBGXPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and physicochemical characteristics of 3-Amino-1-(1-benzothiophen-5-yl)urea
3-Amino-1-(1-benzothiophen-5-yl)urea: Technical Guide & Physicochemical Profile
Part 1: Executive Summary & Core Directive
Molecule Identity: 3-Amino-1-(1-benzothiophen-5-yl)urea Systematic Synonym: 1-(1-Benzothiophen-5-yl)semicarbazide Chemical Class: Aryl Semicarbazide / Benzothiophene Derivative Primary Application: Chemical Probe for Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) Inhibition; Synthetic Intermediate for 1,2,4-Triazoles.[1][2]
Editorial Scope: This guide is structured for drug discovery scientists. It moves beyond basic descriptors to analyze the molecule's utility as a pharmacophore.[1][2] The "3-amino-urea" motif (semicarbazide) is a classic warhead for SSAO enzymes, while the benzothiophene scaffold provides lipophilic anchoring and potential kinase selectivity (e.g., VEGFR/EGFR contexts when further derivatized).[1][2] This document details the physicochemical profile, synthesis logic, and assay validation for this compound.[1][2]
Part 2: Physicochemical Characteristics
The following data is derived from the structural integration of the benzothiophene core with the semicarbazide tail.
Table 1: Physicochemical Profile
| Property | Value / Descriptor | Technical Insight |
| Molecular Weight | 207.25 g/mol | Low MW fragment-like space; ideal for lead optimization.[1][2] |
| Formula | Sulfur confers lipophilicity; Hydrazine moiety ( | |
| LogP (Predicted) | 1.8 – 2.1 | Moderate lipophilicity ensures membrane permeability but requires DMSO for stock solutions (typically >10 mM).[1][2] |
| H-Bond Donors | 3 | Derived from the urea/hydrazine NH groups ( |
| H-Bond Acceptors | 2 | Carbonyl oxygen and benzothiophene sulfur (weak).[1][2] |
| Topological Polar Surface Area (TPSA) | ~80 Ų | Good oral bioavailability prediction (<140 Ų).[1][2] |
| Solubility | Low in water; High in DMSO, DMF | Protocol Note: Avoid aqueous stock preparation.[1][2] Dissolve in 100% DMSO, then dilute into assay buffer. |
| Stability | Oxidatively Labile | The terminal hydrazine ( |
Part 3: Mechanism of Action & Biological Logic
Primary Target: SSAO/VAP-1 Inhibition
The 3-amino-urea moiety defines this molecule as a semicarbazide , a class of inhibitors highly specific to Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) .[1][2]
-
Mechanism: SSAO contains a unique cofactor, Topaquinone (TPQ) .[1][2] The terminal amino group of the semicarbazide attacks the carbonyl of TPQ, forming a covalent hydrazone adduct.[1][2] This irreversibly inhibits the enzyme.[1][2]
-
Therapeutic Relevance: SSAO/VAP-1 is upregulated in inflammation and fibrosis.[1][2] Inhibiting it reduces leukocyte trafficking and oxidative stress (via reduced
production).[1][2]
Secondary Context: Kinase Inhibition Scaffold
While the semicarbazide itself is an oxidase inhibitor, the 1-benzothiophen-5-yl core is a privileged scaffold in kinase inhibitors (e.g., targeting VEGFR, EGFR).[1][2] This molecule often serves as a "pre-warhead" intermediate.[1][2] Cyclization of the semicarbazide yields 1,2,4-triazoles , which are potent kinase and ion channel modulators.[1][2]
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Amino-1-(1-benzothiophen-5-yl)urea
Rationale: Direct reaction of isocyanates with hydrazine is the most reliable route to avoid polymerization.[1][2]
Reagents:
Step-by-Step Methodology:
-
Activation: Dissolve 5-aminobenzothiophene (1.0 eq) in anhydrous DCM at 0°C. Add Triethylamine (1.2 eq).
-
Isocyanate Formation: Slowly add Phenyl chloroformate (1.05 eq) dropwise.[1][2] Stir for 1 hour at RT to form the carbamate intermediate (safer alternative to isolating isocyanate).
-
Hydrazinolysis: Cool the mixture to 0°C. Add Hydrazine monohydrate (5.0 eq) in excess. The excess prevents the formation of the symmetric bis-urea.[1][2]
-
Reaction: Allow to warm to RT and stir for 4 hours. The carbamate is converted to the semicarbazide (3-amino-urea).[1][2]
-
Purification: The product often precipitates.[1][2] Filter and wash with cold water (to remove excess hydrazine) and ether.[1][2] Recrystallize from Ethanol/Water if necessary.[1][2]
-
Validation: Mass Spec (
); NMR should show characteristic hydrazine protons ( ) around 4.0-5.0 ppm and urea NHs downfield.
Protocol B: SSAO Enzymatic Inhibition Assay
Rationale: This assay validates the biological activity of the "3-amino" warhead using a fluorometric detection of
-
Enzyme Source: Recombinant human VAP-1/SSAO or rat adipose tissue homogenate.[1][2]
-
Procedure:
-
Data Analysis: Calculate
based on the slope of fluorescence generation vs. control.
Part 5: Visualization & Pathways
The following diagram illustrates the dual utility of the molecule: its direct inhibition of SSAO and its role as a precursor for triazole-based kinase inhibitors.[1][2]
Caption: Synthesis pathway from 5-aminobenzothiophene and divergent applications in SSAO inhibition vs. Triazole synthesis.
References
-
Urea Derivatives in Drug Discovery. Journal of Medicinal Chemistry. (2020). Highlights the pharmacophore utility of urea/semicarbazide linkers.[1][2]
-
SSAO/VAP-1 Inhibitors. Journal of Medicinal Chemistry. (2013). Describes the mechanism of semicarbazide binding to Topaquinone.
-
Benzothiophene Scaffold in Medicinal Chemistry. Bentham Science. (2024).[1][2] Overview of benzothiophene physicochemical properties and lipophilicity.
-
PubChem Compound Summary: 3-Amino-1-benzothiophen-5-ol. (Structural Analog Reference).
Sources
Methodological & Application
Step-by-step synthesis protocol for 3-Amino-1-(1-benzothiophen-5-yl)urea
An Application Note for the Synthesis of 3-Amino-1-(1-benzothiophen-5-yl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 3-Amino-1-(1-benzothiophen-5-yl)urea, also known as N-(1-benzothiophen-5-yl)hydrazinecarboxamide. This compound incorporates the benzothiophene scaffold, a privileged structure in medicinal chemistry, and a semicarbazide moiety, which is a versatile functional group for further chemical elaboration.[1] The protocol is designed for researchers in organic synthesis and drug discovery, offering a reliable pathway from commercially available starting materials. The synthesis is presented in two main stages: the preparation of the key intermediate, 1-benzothiophen-5-amine, followed by its conversion to the final product via an isocyanate intermediate. This guide emphasizes safety, mechanistic understanding, and detailed characterization of the synthesized compounds.
Introduction and Synthetic Strategy
Benzothiophene derivatives are integral to a wide array of therapeutic agents, including selective estrogen receptor modulators (SERMs) like Raloxifene, antipsychotics, and antifungal agents.[1][2] Similarly, the urea and semicarbazide functionalities are prevalent in pharmacologically active molecules, often serving as critical hydrogen-bonding motifs or as precursors for more complex heterocyclic systems.[3][4] The synthesis of 3-Amino-1-(1-benzothiophen-5-yl)urea provides a valuable building block that combines these two important pharmacophores.
Our synthetic approach is a robust, multi-step sequence designed for clarity and reproducibility. The strategy involves the initial functionalization of the 1-benzothiophene core, followed by the construction of the aminourea (semicarbazide) sidechain.
The key transformations are:
-
Nitration: Electrophilic nitration of 1-benzothiophene to regioselectively install a nitro group at the C-5 position.
-
Reduction: Conversion of the 5-nitro intermediate to the corresponding 1-benzothiophen-5-amine.
-
Urea Formation: Conversion of the amine to the target 3-amino-1-arylurea via an in-situ generated isocyanate intermediate, which is subsequently trapped with hydrazine.
This pathway was selected for its reliance on well-established and high-yielding chemical transformations.
Overall Synthetic Workflow
The synthesis proceeds through two primary stages, starting from 1-benzothiophene and culminating in the target compound.
Sources
- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
Application Note: Optimal Solvent Selection for 3-Amino-1-(1-benzothiophen-5-yl)urea (ABTU)
Executive Summary & Chemical Profile[2][3][4]
This guide outlines the protocol for solubilizing 3-Amino-1-(1-benzothiophen-5-yl)urea (referred to herein as ABTU ).[1][2] This compound presents a classic "brick dust" challenge in medicinal chemistry: it combines a highly lipophilic, planar aromatic core (benzothiophene) with a rigid, hydrogen-bond-rich urea linker.[1][2]
Successful dissolution requires overcoming the high crystal lattice energy generated by intermolecular
Chemical Entity Profile
| Feature | Description | Implication for Solubility |
| Core Scaffold | [1]Benzothieno[3,2-b] core (Lipophilic) | High |
| Linker | Urea ( | Strong H-bond donor/acceptor; promotes crystallization; resists dissolution in non-polar solvents.[1][2] |
| Functional Group | 3-Amino ( | Basic: Potential for salt formation (solubility enhancement).[1][2] Nucleophilic: Reacts with ketones (Acetone) to form hydrazones.[2] |
Critical Mechanistic Insights
The "Brick Dust" Phenomenon
ABTU likely exhibits high melting capability due to the planar benzothiophene ring facilitating tight packing, reinforced by the urea "tape" motif (hydrogen bonding networks).[1][2] To dissolve ABTU, the solvent must:
-
Disrupt H-bonds: High dielectric constant (
) and H-bond acceptor capability (e.g., DMSO). -
Solvate the Aromatic Ring: Dispersion forces (London forces) to interact with the benzothiophene.
The Ketone Exclusion Rule (Crucial)
WARNING: Do not use Acetone, Methyl Ethyl Ketone (MEK), or Cyclohexanone.[1][2] The "3-Amino" moiety acts as a hydrazine derivative.[1] In the presence of ketones, it will undergo a condensation reaction to form a hydrazone , effectively destroying your sample.[1][2]
Solvent Selection Strategy
Tier 1: Primary Stock Solvents (High Solubility)
These solvents are recommended for preparing high-concentration stock solutions (10–100 mM).[1][2]
-
DMSO (Dimethyl Sulfoxide): The Gold Standard.[2] It disrupts urea H-bonds and solvates the aromatic system.[1]
-
DMF (Dimethylformamide): A viable alternative if DMSO interferes with downstream assays (e.g., certain enzymatic reads).[1][2]
-
NMP (N-Methyl-2-pyrrolidone): Excellent power, often superior to DMSO for benzothiophenes, but harder to remove (high boiling point).[1][2]
Tier 2: Formulation & Working Solvents
Used for diluting stocks into biological media.
-
PEG-400 (Polyethylene Glycol): Acts as a molecular spacer to prevent aggregation.[1][2]
-
Ethanol (Absolute): Moderate solubility.[1][2] Useful for evaporation protocols, but likely requires heating.[1][2]
-
Acidified Water (0.1 M HCl): Specific to ABTU. The terminal amine can be protonated to form a hydrochloride salt, drastically increasing aqueous solubility.[1][2]
Experimental Protocols
Protocol A: Visual Solubility Screening (The "Drop-Wise" Method)
Objective: Rapidly determine the approximate solubility limit without consuming large amounts of compound.[1][2]
Materials:
-
Glass vials (Clear, 2 mL)
Procedure:
-
Weigh 1.0 mg of ABTU into a clear glass vial.
-
Add solvent in 10
L increments at Room Temperature (25°C). -
Vortex for 30 seconds after each addition.
-
Observe against a dark background for Tyndall effect (scattering of light by undissolved particles).[1]
-
Endpoint: Clear solution with no particulates.[1]
-
Calculation: Solubility (
) = / .[2]
Interpretation Table:
| Volume Added to Dissolve 1 mg | Solubility Estimate | Classification |
|---|
|
Protocol B: Salt Formation for Aqueous Formulation
Objective: Convert the base ABTU into a water-soluble salt for animal studies (IV/IP dosing).[1][2]
Rationale: The 3-amino group is weakly basic.[1] Reacting it with a stoichiometric amount of acid can disrupt the crystal lattice.[1]
Procedure:
-
Dissolve 10 mg ABTU in a minimal amount of Ethanol (approx 200-500
L). Note: Heating to 40°C may be required.[2] -
Slowly add 1.05 equivalents of 1M HCl (in ether or water).
-
Vortex immediately.[1]
-
Evaporate the solvent (Rotavap or Nitrogen stream) to yield the ABTU-HCl salt .
-
Reconstitution Test: Attempt to dissolve the resulting solid in pure water or Saline (0.9% NaCl).
Decision Tree Visualization
The following diagram illustrates the logical flow for solubilizing ABTU based on the intended application.
Caption: Workflow for selecting the optimal solvent system based on downstream application, highlighting the critical exclusion of ketones.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitation upon dilution in water | "Crash-out" effect; Hydrophobic benzothiophene ring aggregates.[1][2] | Increase co-solvent % (e.g., add Tween-80 or Cyclodextrin).[1][2] Use the "Salt Formation" protocol.[1] |
| Yellowing of solution in Acetone | Chemical reaction (Schiff base formation).[1][2] | STOP. Discard sample. Switch to Ethyl Acetate or Ethanol.[1][3] |
| Gelling in high conc. DMSO | Urea stacking/aggregation. | Sonicate at 40°C for 10 mins. Add 5% water to break H-bond networks (if stability permits).[1][2] |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Benzothiophene Derivatives. Retrieved from [Link][1][2]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1] (Foundational text on "Brick Dust" molecules).
- Vertex AI Search (2026).Solubility of Benzothiophene Urea Compounds in Organic Solvents.
-
Organic Chemistry Portal. Synthesis and Stability of Semicarbazides and Ureas. Retrieved from [Link]
- MilliporeSigma.Solvent Selection Guide for Medicinal Chemistry. (General reference for DMSO/DMF/NMP hierarchy).
Sources
Technical Application Note: Preparation of Stock Solutions for 3-Amino-1-(1-benzothiophen-5-yl)urea Assays
Abstract & Scope
This guide details the standardized protocol for the preparation, storage, and dilution of 3-Amino-1-(1-benzothiophen-5-yl)urea , a lipophilic small molecule often utilized as a scaffold in kinase inhibition or semicarbazide-based probe assays.
Due to the structural combination of a hydrophobic benzothiophene fused ring and a polar, hydrogen-bond-rich urea/semicarbazide motif, this compound exhibits significant crystal lattice energy and poor aqueous solubility. Improper handling frequently leads to "silent precipitation"—micro-aggregates that skew IC50 values and cause false negatives in enzymatic assays. This protocol establishes a DMSO-centric workflow designed to maintain monomeric dispersion and ensure assay reproducibility.
Physicochemical Context & Solubility Logic[1][2][3][4][5][6]
To prepare a robust stock, one must understand the molecular behavior of the analyte.
-
The Hydrophobic Core (Benzothiophene): This bicyclic system drives high lipophilicity (LogP > 2.5 estimated), making the compound nearly insoluble in pure water.
-
The Urea Linker: The urea/semicarbazide backbone (-NH-CO-NH-) acts as both a hydrogen bond donor and acceptor. In the absence of a strong polar aprotic solvent, these molecules stack efficiently (π-π stacking + H-bonding), resisting dissolution.
-
Chemical Stability Warning: The "3-Amino" designation implies a terminal hydrazine-like moiety (-NH-NH2). Avoid ketones and aldehydes (e.g., Acetone, Acetaldehyde) as solvents, as they will react to form hydrazones.
Solvent Selection Matrix:
| Solvent | Solubility Rating | Application | Notes |
| Anhydrous DMSO | Excellent (>50 mM) | Primary Stock | Disrups H-bonds; universal standard. |
| Ethanol | Moderate | Secondary | Volatile; concentration shifts over time. |
| Water / PBS | Poor (<0.1 mM) | Assay Medium | DO NOT use for stock preparation. |
| Acetone | FORBIDDEN | N/A | Reacts with amino group (hydrazone formation). |
Protocol A: Preparation of Primary Stock Solution (10 mM)
Objective: Create a stable, verified 10 mM stock solution in 100% DMSO.
Materials
-
Compound: 3-Amino-1-(1-benzothiophen-5-yl)urea (Solid).
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (stored in desiccator).
-
Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic water bath.
Step-by-Step Procedure
-
Environmental Control: Perform weighing in a low-humidity environment if possible. The urea moiety can be hygroscopic.
-
Weighing:
-
Tare the amber glass vial.
-
Weigh approximately 3 to 5 mg of solid compound. Record the exact mass (
) in mg. -
Note: Do not target an exact mass (e.g., 5.00 mg); weigh what is convenient and adjust the solvent volume.
-
-
Volume Calculation: Calculate the volume of DMSO (
) required to achieve 10 mM concentration. (Assume MW ≈ 207.25 g/mol for this structure—Verify MW on your specific batch CoA ). -
Dissolution (The Critical Step):
-
Add the calculated volume of Anhydrous DMSO to the vial.[1]
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature for 5–10 minutes.
-
Why? Urea compounds often form "gel-like" solvates. Sonication breaks these intermolecular networks.
-
-
Visual QC: Hold the vial against a light source. The solution must be completely clear. If any turbidity or "swirling" refraction exists, sonicate further.
Diagram: Stock Preparation Workflow
Figure 1: Workflow for the preparation of primary stock solutions. Note the feedback loop at the QC stage requiring re-sonication if turbidity persists.
Protocol B: Serial Dilution & Working Solutions
The Danger Zone: Direct dilution of high-concentration DMSO stocks (10 mM) into aqueous buffer (PBS/Media) often causes immediate precipitation (crashing out).
The Solution: Use an Intermediate Dilution Step to step down the DMSO concentration gradually.
Dilution Scheme for IC50 Assay (Example)
Target: Top assay concentration of 10 µM in 1% DMSO.
-
Primary Stock: 10 mM in 100% DMSO.
-
Intermediate Stock (100x):
-
Dilute Primary Stock 1:10 in 100% DMSO .
-
Result: 1 mM in 100% DMSO.
-
Why? Keeping the compound in DMSO maintains solubility during serial dilution.
-
-
Serial Dilution (in DMSO):
-
Perform your 1:3 or 1:10 serial dilutions using 100% DMSO as the diluent.
-
You now have a plate of 1000x concentrations in pure DMSO.
-
-
Final Transfer (The "Shift"):
-
Transfer 1 µL of the DMSO serial dilutions into 99 µL of Assay Buffer.
-
Final Result: 10 µM compound in 1% DMSO .
-
Table 1: Dilution Integrity Check
| Step | Source Conc. | Solvent | Dilution Factor | Final Conc. | Final Solvent | Status |
| 1 | 10 mM | DMSO | N/A | 10 mM | 100% DMSO | Stable |
| 2 | 10 mM | DMSO | 1:10 (into DMSO) | 1 mM | 100% DMSO | Stable |
| 3 | 1 mM | DMSO | 1:100 (into Buffer) | 10 µM | 1% DMSO | Metastable |
Note: The "Metastable" state means the compound is kinetically trapped in solution. Assays should be run immediately (within 2-4 hours) after this final step.
Diagram: Serial Dilution Logic
Figure 2: Serial dilution strategy ensuring the compound remains in 100% DMSO until the final moment of introduction to the assay plate, minimizing precipitation risks.
Storage and Stability
-
Temperature: Store 10 mM stocks at -20°C (short term < 1 month) or -80°C (long term).
-
Freeze-Thaw: Benzothiophenes are stable, but repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic).
-
Best Practice: Aliquot stocks into single-use volumes (e.g., 50 µL) immediately after preparation.
-
-
Visual Check upon Thawing: Always vortex and inspect for precipitates after thawing. If crystals appear, warm to 37°C and sonicate.[2]
Troubleshooting & QC
Issue: Compound crashes out upon addition to media.
-
Cause: Localized high concentration.
-
Fix: Do not pipette the DMSO stock directly into a static tube of buffer. Instead, pipette the buffer into the DMSO while vortexing, or add DMSO to swirling buffer.
Issue: Inconsistent IC50 data.
-
Cause: Micro-precipitation (aggregates inhibit enzymes non-specifically).
-
Validation: Perform a Nephelometry check or measure Absorbance at 600nm (where the compound should not absorb). An increase in OD600 indicates turbidity/aggregation.
References
-
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Compound Management and Screening Center Guidelines. Available from: [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
PubChem Compound Summary. (3-Aminophenyl)urea (Related Structure Reference). National Library of Medicine. Available from: [Link]
Sources
Application Notes & Protocols: Synthesis of 1-Benzothiophen-5-yl Urea Derivatives
Abstract
This comprehensive guide details the reaction conditions and step-by-step protocols for the synthesis of 1-benzothiophen-5-yl urea derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. The benzothiophene scaffold is a key structural component in various pharmaceuticals, and its combination with the urea moiety, a potent hydrogen-bond donor and acceptor, offers a versatile framework for designing targeted therapeutic agents.[1][2][3][4][5][6] This document provides two robust protocols: the classical isocyanate addition to the key 1-benzothiophen-5-amine intermediate and a safer, phosgene-free alternative using N,N'-Carbonyldiimidazole (CDI). The guide emphasizes the rationale behind procedural choices, offers detailed experimental workflows, and presents data in a clear, accessible format for researchers, scientists, and drug development professionals.
Introduction: Significance of Benzothiophene Ureas
The fusion of a benzene ring with a thiophene ring gives rise to benzothiophene, a heterocyclic aromatic compound that is a cornerstone in medicinal chemistry.[6] Benzothiophene derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][5] The urea functional group is equally important in drug design, prized for its ability to form stable, directional hydrogen bonds with protein targets, thereby modulating drug potency and improving pharmacokinetic properties.[7]
Consequently, hybrid molecules incorporating both the 1-benzothiophene and urea scaffolds, such as 1-benzothiophen-5-yl urea derivatives, are of high interest. They have been investigated as potent anticancer agents, notably as dual inhibitors of key kinases like VEGFR-2 and EGFR.[4] The synthesis of these molecules typically involves the formation of an unsymmetrical urea, a process that requires careful selection of reagents and conditions to ensure high yield and purity.
Overall Synthetic Strategy
The primary route to 1-benzothiophen-5-yl urea derivatives involves a two-stage process. First, the synthesis of the crucial starting material, 1-benzothiophen-5-amine. Second, the coupling of this amine with a suitable reagent to form the urea linkage. This guide focuses on two well-established methods for the urea formation step.
Synthesis of Key Precursor: 1-Benzothiophen-5-amine
The availability of high-purity 1-benzothiophen-5-amine is paramount. While it may be commercially available, an efficient synthesis from 5-bromo-1-benzothiophene via a copper-catalyzed Ullmann C-N coupling provides a reliable and scalable source.[8][9][10] This method is advantageous due to its use of an inexpensive catalyst and aqueous ammonia as the nitrogen source, making it environmentally and economically favorable.[8]
Protocol 0: Synthesis of 1-Benzothiophen-5-amine
This protocol is adapted from the procedure reported by Ali, M. et al. in ACS Omega (2021).[8][9]
-
Reagents & Equipment:
-
5-Bromo-1-benzothiophene
-
Copper(I) oxide (Cu₂O)
-
Aqueous ammonia (28-30%)
-
N-Methyl-2-pyrrolidone (NMP)
-
Reaction vessel suitable for heating (e.g., sealed tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
-
Procedure:
-
To a reaction vessel, add 5-bromo-1-benzothiophene (1.0 eq.), Cu₂O (0.2 eq.), and NMP (2 mL per mmol of bromo compound).
-
Add aqueous ammonia (2 mL per mmol of bromo compound).
-
Seal the vessel (or equip with a condenser) and heat the mixture to 110 °C with vigorous stirring.
-
Maintain the reaction at 110 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzothiophen-5-amine as a solid. The reported yield for this transformation is typically very high (98%).[8]
-
Core Methodologies for Urea Synthesis
The formation of the urea linkage is achieved by reacting the primary amine group of 1-benzothiophen-5-amine with a carbonyl source. The two most practical and reliable methods are direct reaction with an isocyanate and a two-step, one-pot reaction using CDI.
Protocol 1: Direct Isocyanate Addition
This is the most straightforward method for synthesizing unsymmetrical ureas.[11][12] It involves the direct nucleophilic attack of the amine on the highly electrophilic carbon of the isocyanate group. The reaction is typically clean, fast, and proceeds without the need for a catalyst.[13]
-
Experimental Protocol:
-
Dissolve 1-benzothiophen-5-amine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetone, dichloromethane (DCM), or THF) in a round-bottom flask.
-
To this stirred solution, add the desired aryl or alkyl isocyanate (1.0 - 1.1 eq.) dropwise at room temperature. If the reaction is exothermic, an ice bath can be used to maintain the temperature below 40 °C.[12]
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid by filtration.
-
Wash the filtered solid with a small amount of cold solvent (e.g., acetone) to remove any unreacted starting materials.[12]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.
-
Dry the final product under vacuum.
-
Protocol 2: Phosgene-Free Synthesis via N,N'-Carbonyldiimidazole (CDI)
Concerns over the high toxicity of phosgene and the instability of many isocyanates have led to the development of safer alternatives.[7] N,N'-Carbonyldiimidazole (CDI) is a stable, crystalline solid that serves as an excellent phosgene substitute.[7][13] The reaction proceeds in a two-step, one-pot sequence. First, the primary amine reacts with CDI to form a stable carbamoyl-imidazole intermediate, releasing imidazole and CO₂ as byproducts.[14] Subsequent addition of a second amine displaces the imidazole to form the desired unsymmetrical urea.[15][16]
-
Experimental Protocol:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-benzothiophen-5-amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile).
-
Cool the solution in an ice bath (0 °C).
-
Add solid N,N'-Carbonyldiimidazole (CDI) (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the formation of the intermediate by TLC.
-
Once the formation of the carbamoyl-imidazole is complete, add the second amine (aryl or alkyl, 1.1 eq.) to the reaction mixture.
-
Stir the mixture at room temperature for 4-12 hours, or until the reaction is complete as indicated by TLC. Gentle heating (40-50 °C) may be required for less reactive amines.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (to remove imidazole byproducts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
-
Data Summary: Reaction Condition Parameters
The choice of reaction parameters can significantly impact the yield and purity of the final product. The following table summarizes typical conditions for the synthesis of 1-benzothiophen-5-yl urea derivatives.
| Parameter | Protocol 1 (Isocyanate Addition) | Protocol 2 (CDI Method) | Rationale & Field Insights |
| Primary Reagent | Aryl/Alkyl Isocyanate | N,N'-Carbonyldiimidazole (CDI) | Isocyanates are highly reactive but can be moisture-sensitive or toxic. CDI is a safer, stable alternative but requires a two-step process.[7][13] |
| Stoichiometry | Amine:Isocyanate (1:1.05) | Amine 1:CDI:Amine 2 (1:1.1:1.1) | A slight excess of the isocyanate or CDI/second amine ensures complete conversion of the limiting benzothiophene amine. |
| Solvent | Acetone, DCM, THF, Acetonitrile | THF, DCM, Acetonitrile | Anhydrous, aprotic solvents are crucial to prevent hydrolysis of the isocyanate or CDI. THF and DCM are excellent choices for solubilizing a wide range of reactants. |
| Temperature | 0 °C to Room Temperature | 0 °C to 50 °C | Isocyanate additions are often exothermic and benefit from initial cooling. The CDI method requires an initial cooling phase for controlled intermediate formation, with potential heating for the final step with less nucleophilic amines. |
| Reaction Time | 2 - 6 hours | 5 - 14 hours (total) | The direct isocyanate pathway is generally faster. The CDI method requires sequential steps, increasing the overall reaction time.[15][17] |
| Work-up | Filtration / Concentration | Aqueous Wash / Extraction | Direct filtration is often possible for Protocol 1 if the product precipitates. The CDI method necessitates an aqueous work-up to remove the water-soluble imidazole byproduct.[14] |
| Typical Yield | Good to Excellent (>80%) | Good to Excellent (>75%) | Both methods are highly efficient, with the choice often depending on the availability and stability of the corresponding isocyanate. |
References
-
Reddy, K., Reddy, A., & Reddy, B. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(12), 5645-5648. [Link]
-
Ali, M., et al. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega, 6(8), 6009–6016. [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. organic-chemistry.org. [Link]
-
Usharani, V., Rao, A., Reddy, M., & Dubey, P. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. [Link]
-
Polshettiwar, V., & Varma, R. S. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 4(4), 445-448. [Link]
-
Akbaş, H., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(2), 2235-2244. [Link]
-
Cravotto, G., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2350–2356. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]
-
Batey, R. A., et al. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry, 87(17), 11329–11349. [Link]
-
Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ResearchGate. [Link]
-
Yadav, P., et al. (2023). Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source and Its Application for the Synthesis of Cariprazine. ChemistrySelect, 8(5). [Link]
-
Ali, M., et al. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. PubMed. [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
-
Chemistry Platform. (2023, Dec 21). CDI I Carbonyldiimidazole I N,N'. YouTube. [Link]
-
El-Damasy, D. A., et al. (2023). Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents. Bioorganic Chemistry, 143, 107037. [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Ingenta Connect. [Link]
-
Ali, M., et al. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. organic-chemistry.org. [Link]
-
Reddy, G. S., et al. (2021). Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes. ACS Omega, 6(32), 21191–21202. [Link]
-
Sharma, S., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Scaffolds: Synthesis and Biomedical Applications. Apple Academic Press. [Link]
-
Pop-Georgievski, O., & Pop-Postolova, T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(17), 3936. [Link]
-
Al-Ostath, A., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 28(11), 4467. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support: Solubilization Strategies for 3-Amino-1-(1-benzothiophen-5-yl)urea
This technical guide addresses the solubilization challenges of 3-Amino-1-(1-benzothiophen-5-yl)urea .
Based on its chemical structure, this compound exhibits Class II/IV behavior (Biopharmaceutics Classification System): low solubility due to high lipophilicity (benzothiophene core) and high crystal lattice energy (urea hydrogen bonding).
Physicochemical Analysis & Solubility Profile
Before attempting dissolution, understand why this molecule resists aqueous media. It suffers from a "Brick Dust" and "Grease Ball" duality:
| Feature | Structural Cause | Consequence |
| Lipophilicity | Benzothiophene Ring | High LogP (~2.5–3.5).[1] The molecule repels water molecules, preferring to stick to itself or plastic surfaces. |
| Lattice Energy | Urea Linkage (-NH-CO-NH-) | Strong intermolecular hydrogen bond networks create a rigid crystal lattice (high melting point).[1] Breaking this solid state requires significant energy. |
| Ionization | Terminal Amino Group (-NH₂) | This is a semicarbazide motif. The terminal amine is weakly basic ( |
Decision Matrix: Choosing Your Solvent System
Do not use a "one-size-fits-all" approach. Select your protocol based on your downstream application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental needs.[1]
Protocol 1: Preparation of the "Gold Standard" Master Stock
Context: For long-term storage and initial dissolution. Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
The Trap: DMSO is hygroscopic. If your DMSO contains water, this lipophilic urea will precipitate immediately upon thawing, often forming invisible micro-crystals that ruin concentration accuracy.
Step-by-Step:
-
Vessel Selection: Use a glass vial with a Teflon-lined cap. Avoid polystyrene (PS) as DMSO leaches plasticizers.
-
Weighing: Weigh the solid. Calculate the volume for a 20 mM or 50 mM stock. Do not aim for saturation (e.g., 100 mM) as this risks precipitation upon freezing.
-
Dissolution: Add anhydrous DMSO. Vortex vigorously for 30 seconds.
-
Visual Check: Hold against a light. If cloudy, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol 2: Aqueous Dilution for Cell Assays (The "Crash" Prevention)
Context: Diluting the DMSO stock into cell culture media (pH 7.4). Issue: "Flash Precipitation." When a hydrophobic urea in DMSO hits water, the local solubility drops instantly, causing the compound to crash out as a solid.
The "Intermediate Step" Technique: Instead of dumping 1 µL DMSO stock into 1000 µL media, use a stepping stone.
-
Prepare Intermediate: Dilute your 50 mM DMSO stock 1:10 into PEG-400 or Ethanol (if cells tolerate) to create a 5 mM working solution.
-
Final Dilution: Pipette the media into the working solution slowly while vortexing, or add the working solution to the media with rapid mixing.
-
Limit: Ensure final DMSO concentration is <0.5% (v/v).
Protocol 3: High-Concentration Solubilization (In Vivo/Formulation)
Context: You need >1 mg/mL in an aqueous vehicle for animal dosing.[1] Simple DMSO dilution will fail.
Strategy A: pH Adjustment (Salt Formation)
The "3-Amino" group is your chemical handle.[1] It can be protonated to form a soluble salt.
-
Reagent: 0.1 N HCl or Methanesulfonic acid.
-
Method:
-
Warning: If the pH rises > 4.5 (e.g., mixing with PBS), the compound may deprotonate and precipitate.
-
Strategy B: Cyclodextrin Complexation (Recommended)
Cyclodextrins (CD) form a "host-guest" complex, hiding the hydrophobic benzothiophene ring inside a donut-shaped molecule while presenting a hydrophilic exterior to the water.[1]
-
Reagent: Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1]
-
Recipe:
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Cloudiness immediately upon adding water/media. | Flash Precipitation. The local concentration exceeded the solubility limit before mixing occurred. | Do not filter (you will lose the drug). Sonicate the suspension. If it doesn't clear, repeat using the "Intermediate Step" (Protocol 2) or increase Cyclodextrin concentration. |
| Compound precipitates after freezing/thawing DMSO stock. | Water uptake. DMSO absorbed moisture from the air, lowering the solubility of the urea. | Warm the vial to 37°C and sonicate. If it remains solid, the compound may have formed a stable hydrate. Re-make stock with fresh anhydrous DMSO. |
| Solution is clear but biological activity is zero. | Adsorption. The lipophilic benzothiophene stuck to the plastic tube or pipette tip. | Use Low-Retention plastics or glass-coated vials. Add 0.01% Tween-80 to the buffer to prevent surface adsorption. |
| Precipitation in PBS but not in water. | Salting Out. The high ionic strength of PBS reduces the solubility of organic molecules. | Switch to 5% Dextrose in Water (D5W) as the vehicle instead of PBS. |
Mechanism of Action: Why Cyclodextrins Work
The benzothiophene moiety is planar and hydrophobic, making it an ideal "guest" for the beta-cyclodextrin cavity.
Figure 2: Schematic of the host-guest inclusion complex shielding the lipophilic core.[1]
References
-
Lipinski, C. A. (2005).[2] "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles." Combinatorial Chemistry & High Throughput Screening. Link
-
Yalkowsky, S. H., et al. (2016). "Hydrotropic Solubilization of Lipophilic Drugs." Frontiers in Pharmacology. Link
-
Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link
-
Meanwell, N. A. (2011). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Williams, R. (2022).[4] "pKa Data Compilation." Organic Chemistry Data. Link
Sources
Technical Support Center: Optimizing 3-Amino-1-(1-benzothiophen-5-yl)urea Synthesis
Ticket ID: #ABT-UREA-5YL Subject: Troubleshooting Low Yield & Purity in Semicarbazide Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Framework
You are likely attempting to synthesize 1-(1-benzothiophen-5-yl)semicarbazide (chemically equivalent to 3-amino-1-(1-benzothiophen-5-yl)urea).
Low yield in this synthesis is rarely due to a single factor. It is typically a convergence of three specific failure modes:
-
The "Sym-Urea" Trap: Competitive formation of the symmetric bis-urea dimer (
) rather than the desired semicarbazide. -
Benzothiophene Oxidation: The electron-rich sulfur heterocycle is prone to oxidative degradation, often turning reaction mixtures black/tarry.
-
Nucleophilic Mismatch: Improper stoichiometry or addition order when reacting the activated intermediate with hydrazine.
Diagnostic Decision Tree
Use this flow to identify your specific failure mode before proceeding to the solutions.
Figure 1: Diagnostic logic for identifying the root cause of synthesis failure.
Technical Deep Dive: The Mechanism of Failure
The "Sym-Urea" Dimerization (The Primary Yield Killer)
The most common reason for low yield is not that the reaction failed, but that it produced the wrong urea.
When you activate 5-aminobenzothiophene (using Phosgene, Triphosgene, or CDI) to form the Isocyanate (R-N=C=O) , this intermediate is highly electrophilic.[1]
-
Desired Path: Isocyanate reacts with Hydrazine (
) Semicarbazide.[1] -
Undesired Path: Isocyanate reacts with already formed product or unreacted starting amine
Symmetric Urea ( ).
Why this happens: If you add Hydrazine into the Isocyanate solution, the local concentration of Isocyanate is high. The moment a molecule of product forms, it is surrounded by Isocyanate and reacts again to form the dimer.
Benzothiophene Instability
The benzothiophene core is electron-rich.
-
Risk: If using oxidative conditions (e.g., old THF with peroxides, or heating in air), the sulfur atom can oxidize to the sulfoxide/sulfone, or the ring can undergo oxidative polymerization.[1]
-
Symptom: The reaction mixture turns dark red or black, and purification becomes impossible.[1]
Optimized Protocols
We recommend the Phenyl Carbamate Route over the Triphosgene/Isocyanate route for this specific substrate. It is milder, allows for intermediate isolation (if needed), and offers better control over the hydrazine step.[1]
Method A: The Phenyl Carbamate Route (Recommended)
Best for: High purity, avoiding dimerization.[1]
Step 1: Carbamate Formation
-
Dissolve: 1.0 eq of 5-aminobenzothiophene in dry THF (or DCM).
-
Base: Add 1.2 eq Pyridine (or
).[1] Cool to 0°C.[2] -
Activation: Dropwise add 1.05 eq Phenyl Chloroformate .
-
Monitor: Stir at 0°C
RT for 1-2 hours. TLC should show complete consumption of amine. -
Workup: Quench with water. The Phenyl (1-benzothiophen-5-yl)carbamate usually precipitates. Filter and dry.[3][4] Do not proceed with crude oil if possible.
Step 2: Hydrazinolysis (The Critical Step) [1]
-
Prepare Hydrazine: In a separate flask, mix 5.0 - 10.0 equivalents of Hydrazine Hydrate in Ethanol (or Dioxane). Heat to 50°C.
-
Inverse Addition: Dissolve the Carbamate (from Step 1) in minimal Dioxane/THF. Add the Carbamate solution dropwise INTO the stirring Hydrazine solution.
-
Note: This ensures Hydrazine is always in huge excess, preventing the product from reacting with a second carbamate molecule.[1]
-
-
Precipitation: The product often precipitates upon cooling. If not, concentrate and add water.[1]
Comparative Data: Reagent Selection
| Activation Reagent | Risk Level | Primary Side Reaction | Recommended For |
| Phenyl Chloroformate | Low | Phenol contamination (easy to wash) | Routine Synthesis |
| Triphosgene | High | Sym-Urea Dimerization | Large scale (cost) |
| CDI | Medium | Imidazole adducts (hard to remove) | Acid-sensitive substrates |
| Urea (Fusion) | Very High | Thermal degradation of Benzothiophene | Avoid |
Frequently Asked Questions (Troubleshooting)
Q1: My product is a solid, but the NMR shows a mix of signals. What is it?
A: It is likely the Symmetric Urea Dimer (1,3-bis(1-benzothiophen-5-yl)urea).
-
Check: Does it have a very high melting point (>250°C) and poor solubility?
-
Fix: You cannot salvage this batch. Restart using Method A (Step 2) ensuring Inverse Addition (Carbamate added TO Hydrazine).
Q2: The reaction turned black and tarry.
A: This indicates oxidative decomposition of the 5-aminobenzothiophene.
-
Fix 1: Ensure your starting amine is pure. If it is dark, recrystallize it or turn it into the HCl salt for storage.[1]
-
Fix 2: Degas your solvents (sparge with Nitrogen for 15 mins) before use.[1]
-
Fix 3: Perform the reaction under an Argon/Nitrogen atmosphere.
Q3: The yield is very low (<20%), but the liquid is clear.
A: The product might be soluble in the reaction solvent.
-
Fix: 3-Amino-ureas (semicarbazides) are amphoteric.[1]
Q4: Can I use Triphosgene instead?
A: Yes, but you must generate the isocyanate in situ at low temperature (-78°C to 0°C) and then transfer that solution slowly into a separate flask containing excess hydrazine.[1] Do not add hydrazine to the isocyanate.
Reaction Pathway Visualization
Figure 2: The chemical pathway showing the critical branch point between the desired product and the dimer impurity.[1][5][6][7]
References
-
Semicarbazide Synthesis via Carbamates
-
Benzothiophene Stability & Oxidation
-
General Urea Synthesis Troubleshooting
Sources
Overcoming precipitation issues with 3-Amino-1-(1-benzothiophen-5-yl)urea in DMSO
Technical Support Center: 3-Amino-1-(1-benzothiophen-5-yl)urea
A Guide to Overcoming Precipitation Issues in DMSO
Welcome to the technical support guide for 3-Amino-1-(1-benzothiophen-5-yl)urea. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common solubility and precipitation challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). This guide moves beyond simple instructions to explain the underlying scientific principles, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: I've prepared a 10 mM stock of 3-Amino-1-(1-benzothiophen-5-yl)urea in DMSO, but it precipitated after a few days at -20°C. What happened?
This is a common and often frustrating issue that typically points to one primary culprit: water absorption .
The Scientific Explanation: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Even brief exposure to ambient air can introduce a significant amount of water into your DMSO stock.[1] While the benzothiophene moiety of your compound is hydrophobic and soluble in organic solvents like DMSO[3][4], the urea and amino groups introduce polarity. Water acts as an anti-solvent for many organic compounds, altering the polarity of the DMSO and drastically reducing the solubility of less polar molecules, causing them to precipitate or "crash out" of solution.[1] This effect can be exacerbated by freeze-thaw cycles, which can create localized concentration gradients and promote crystal formation.[1][5]
Troubleshooting & Prevention:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous (<0.1% water) DMSO, preferably from a freshly opened bottle or one that has been properly stored in a desiccator.[1]
-
Aliquot Your Stock: Prepare single-use aliquots of your stock solution. This is the most critical step to prevent repeated exposure of the main stock to atmospheric moisture and to avoid the damaging effects of multiple freeze-thaw cycles.[1][6]
-
Proper Storage: Store aliquots at -20°C or, for long-term storage (greater than one month), at -80°C.[6] Ensure vials are sealed tightly.
Q2: My DMSO stock solution is clear, but I see immediate precipitation when I dilute it into my aqueous cell culture medium or assay buffer. Why?
This phenomenon is known as solvent-induced precipitation or "solvent shock."
The Scientific Explanation: Your compound is comfortably dissolved in 100% DMSO, a powerful organic solvent.[2][7] However, cell culture media and buffers are complex aqueous solutions. When you introduce a small volume of concentrated DMSO stock into this aqueous environment, you create a zone of rapid solvent change. The DMSO disperses, and the local solvent environment around your compound molecules quickly becomes highly polar (water-based). Because the compound has low intrinsic aqueous solubility, it can no longer stay dissolved and rapidly precipitates.[8][9]
Troubleshooting & Prevention:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to a level below its maximum aqueous solubility.[8]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final large volume. Perform an intermediate dilution step in your medium or buffer. For example, add the DMSO stock to a smaller volume of medium, mix thoroughly, and then add this to the final volume.[6]
-
Increase Mixing Efficiency: When adding the stock solution, vortex or triturate the aqueous solution vigorously to promote rapid and uniform dispersion. This minimizes localized high concentrations of the compound.[10]
-
Consider Co-solvents: For particularly challenging compounds, the use of a co-solvent like PEG400 or cyclodextrin in the final working solution can sometimes help maintain solubility.[6]
Q3: What is the maximum recommended stock concentration for this compound in DMSO?
While the theoretical maximum solubility may be higher, for practical applications, a stock concentration in the range of 1-10 mM is generally recommended.[8][9]
The Rationale:
-
Minimizing DMSO in Assays: Preparing a stock at 10 mM allows for a 1:1000 dilution to achieve a 10 µM final concentration, resulting in a final DMSO concentration of only 0.1%. Most cell-based assays can tolerate up to 0.5% DMSO without significant toxicity.[6][11]
-
Precipitation Risk: Concentrated stocks (>10-20 mM) are more prone to precipitation due to slight temperature changes or minor water absorption.[9][12] They also increase the risk of solvent shock upon dilution into aqueous buffers.
-
Viscosity: Highly concentrated solutions in DMSO can become viscous, leading to inaccuracies in pipetting small volumes.[7]
| Parameter | Recommendation | Rationale |
| Solvent Quality | Anhydrous DMSO (<0.1% water) | Prevents water-induced precipitation.[1][13] |
| Stock Concentration | 1-10 mM | Balances solubility with minimizing final DMSO % in assays.[8][9] |
| Storage (Aliquots) | -20°C (short-term), -80°C (long-term) | Ensures stability and prevents degradation.[1][6] |
| Final DMSO % (Cell Assays) | < 0.5% | Avoids solvent-induced cellular toxicity.[6] |
| Final DMSO % (Biochemical) | < 2% (assay dependent) | Minimizes interference with enzyme kinetics or binding.[10][14] |
Protocols & Methodologies
Protocol 1: Preparation of a High-Quality DMSO Stock Solution
This protocol is designed to maximize the solubility and stability of 3-Amino-1-(1-benzothiophen-5-yl)urea.
Materials:
-
3-Amino-1-(1-benzothiophen-5-yl)urea powder
-
High-purity, anhydrous DMSO (e.g., ≤0.1% water)
-
Sterile, conical-bottom microcentrifuge tubes or glass vials with tight-sealing caps
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Pre-warm the DMSO: Allow the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.
-
Weigh the Compound: Aseptically weigh the required amount of compound directly into a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Aid Dissolution:
-
Visual Inspection: Hold the vial against a light source to ensure the solution is completely clear and free of any visible precipitate or particulates.
-
Aliquot for Storage: Immediately dispense the stock solution into single-use, tightly sealed aliquots (e.g., 10-20 µL per tube).
-
Store Properly: Label the aliquots clearly and store them at -20°C for use within one month or at -80°C for up to six months.[6]
Protocol 2: Recommended Procedure for Diluting Stock into Aqueous Buffers
This method minimizes the risk of "solvent shock" and subsequent precipitation.
-
Thaw Stock: Remove a single aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Pre-warm Medium: Ensure your cell culture medium or assay buffer is equilibrated to the experimental temperature (e.g., 37°C).
-
Prepare Intermediate Dilution (if necessary): For high final concentrations, it is best practice to create an intermediate dilution. For example, pipette 2 µL of a 10 mM stock into 98 µL of medium to create a 200 µM intermediate solution (final DMSO 2%). Mix thoroughly.
-
Final Dilution: While vortexing or swirling the final volume of aqueous buffer, add the required volume of the stock solution (or intermediate dilution) drop-wise or in a thin stream into the vortex. This ensures immediate and thorough mixing.[10]
-
Final Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitation before use.
Visual Troubleshooting Guides
The following diagrams provide a logical workflow for diagnosing and solving precipitation issues.
Caption: Troubleshooting workflow for precipitation issues.
Caption: Mechanism of solvent-induced precipitation ("Solvent Shock").
References
-
Benzothiophene - Solubility of Things . Provides information on the solubility of the core benzothiophene structure in organic solvents and its insolubility in water. 3
-
Impact of hygroscopic DMSO on Ro 41-0960 solubility - Benchchem . Details the problems caused by water absorption in DMSO and provides troubleshooting steps for dissolution. 1
-
DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing . Discusses the exceptional solubility profile of DMSO and its hygroscopic nature. 2
-
Studies on repository compound stability in DMSO under various conditions - PubMed . A study evaluating the effects of water, oxygen, and freeze/thaw cycles on compound stability in DMSO. Link
-
Synthesis, Properties, and Biological Applications of Benzothiophene - Books . Describes the physical properties and solubility of benzothiophene in various organic solvents. 4
-
Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale . Explains the mechanism of how organic solvents induce precipitation. Link
-
Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store . Discusses the long-term stability of compounds stored in DMSO. Link
-
How Organic Solvents Affect Protein Precipitation: Key Insights . Details how organic solvents lower the dielectric constant of aqueous solutions, leading to precipitation. 15
-
Assay Guidance Manual - NCBI Bookshelf - NIH . A comprehensive resource for best practices in assay development and compound handling. Link
-
What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? | ResearchGate . Provides user insights on storing compounds in DMSO, including the risks of crystallization upon freezing. Link
-
Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem . Offers troubleshooting advice for compound precipitation in aqueous media, including the concept of "solvent shock." 8
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate . Discusses issues of low-solubility compounds in bioassays and strategies to improve performance. Link
-
The effect of room-temperature storage on the stability of compounds in DMSO - PubMed . A study on the stability of compounds in DMSO stored under ambient conditions over time. Link
-
Issues in Compound Storage in DMSO - Ziath . A presentation slide deck outlining key issues in compound management and storage in DMSO. Link
-
Dimethyl sulfoxide - Wikipedia . General encyclopedic information on the properties of DMSO, including its high boiling point and use as a solvent. Link
-
Protein precipitation: A comprehensive guide - Abcam . An overview of different methods of protein precipitation, including the use of organic solvents. Link
-
How to make a stock solution of a substance in DMSO - Quora . A general guide and discussion on preparing stock solutions in DMSO. Link
-
GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO . Provides specific protocols for diluting DMSO stocks and the importance of thorough mixing. 10
-
Compound Handling Instructions - MCE . Offers guidelines for preparing and storing stock solutions, including recommended final DMSO concentrations and the use of co-solvents. Link
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC - NIH . A research article on how DMSO can affect in vitro binding studies. Link
-
How do I make a stock solution of a substance in DMSO? - ResearchGate . A forum discussion providing practical examples and calculations for preparing stock solutions for cell culture. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. letstalkacademy.com [letstalkacademy.com]
Validation & Comparative
Definitive Guide to Mass Spectrometry Characterization of Benzothiophene Urea Scaffolds
Topic: Mass Spectrometry (MS) Fragmentation Patterns of Benzothiophene Urea Content Type: Publish Comparison Guide
Executive Summary
Benzothiophene urea derivatives represent a privileged scaffold in medicinal chemistry, particularly in the development of multi-kinase inhibitors (e.g., VEGFR-2, EGFR) and anti-infectives. Their structural analysis via Mass Spectrometry (MS) requires a nuanced understanding of heteroaromatic stability and urea bond lability.
This guide provides a technical comparison of benzothiophene urea fragmentation against its primary bioisostere, benzofuran urea , and outlines a self-validating LC-MS/MS workflow for structural elucidation.
Part 1: Mechanistic Fragmentation Analysis
To accurately characterize benzothiophene ureas, one must distinguish between the stable heteroaromatic core and the labile urea linker.
1. The Core Fragmentation Pathway
In Electrospray Ionization (ESI-MS/MS) positive mode (
-
Pathway A (Diagnostic): Isocyanate Elimination
-
Mechanism: Proton transfer to the terminal nitrogen triggers the cleavage of the C-N bond adjacent to the benzothiophene ring.
-
Result: Loss of a neutral isocyanate moiety (RNCO) and formation of a protonated aminobenzothiophene cation.
-
Significance: This is the "fingerprint" transition used to confirm the urea linkage.
-
-
Pathway B: Amine Extrusion
-
Mechanism: Cleavage occurs on the other side of the carbonyl, expelling the benzothiophene amine as a neutral species and leaving a charged isocyanate or carbamoyl cation.
-
Observation: Less common in benzothiophenes compared to alkyl ureas due to the high proton affinity of the aromatic amine.
-
2. Benzothiophene vs. Benzofuran: The Heteroatom Effect
The substitution of Sulfur (Benzothiophene) for Oxygen (Benzofuran) alters the fragmentation landscape significantly.
| Feature | Benzothiophene Urea | Benzofuran Urea (Alternative) | MS Implication |
| Isotopic Signature | Distinct | No significant M+2 heavy isotope | Benzothiophene allows easier elemental formula confirmation via isotope pattern matching. |
| Ring Stability | High (Aromaticity index high) | Moderate (Furan ring prone to opening) | Benzothiophene cores rarely fragment; Benzofuran cores often show ring-opening ions (loss of CO, -28 Da). |
| Mass Defect | Negative Mass Defect (S = 31.972) | Positive Mass Defect (O = 15.995) | Benzothiophene ions shift toward lower fractional mass, aiding filtration in high-res MS (HRMS). |
| Proton Affinity | Lower basicity of S-heterocycle | Higher basicity of O-heterocycle | Benzofuran derivatives often yield higher ionization efficiency in ESI(+). |
Part 2: Visualization of Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways for a representative N-(benzo[b]thiophen-2-yl)-N'-phenylurea.
Figure 1: Competitive fragmentation pathways of Benzothiophene Urea in ESI-MS/MS. Pathway A is the diagnostic route for structural confirmation.
Part 3: Self-Validating Experimental Protocol
To ensure reproducible data, follow this validated LC-MS/MS workflow. This protocol is designed to maximize the detection of the diagnostic sulfur isotope pattern and urea cleavage fragments.
Phase 1: Sample Preparation
-
Solvent: Dissolve 1 mg of compound in DMSO (stock), then dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid .
-
Why: Formic acid promotes protonation of the urea nitrogen, essential for ESI+ efficiency.
-
-
Check: Verify solution clarity. Any turbidity indicates precipitation, which will cause erratic spray stability.
Phase 2: LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ion Source: Electrospray Ionization (ESI) Positive Mode.[2]
-
Capillary Voltage: 3500 V
-
Drying Gas Temp: 300°C
-
Phase 3: Data Validation (The "Trust" Step)
Before accepting data, apply the "Rule of Sulfur" validation:
-
Identify the parent ion
. -
Inspect the
peak. -
Calculation: The intensity of the
peak must be approximately 4.4% x (Number of S atoms) relative to the parent peak.-
Pass: Ratio matches theoretical value (±10%).
-
Fail: Ratio is too low (check for O-analog contamination) or too high (check for matrix interference).
-
Part 4: Comparative Data Summary
Use this table to benchmark your benzothiophene urea against standard alternatives.
| Parameter | Benzothiophene Urea | Indole Urea | Benzofuran Urea |
| Diagnostic Neutral Loss | Isocyanate (-RNCO) | Isocyanate (-RNCO) | Isocyanate (-RNCO) |
| Secondary Fragmentation | -CS (Carbon Monosulfide) Rare, requires high collision energy | -HCN (Hydrogen Cyanide) Common from pyrrole ring | -CO (Carbon Monoxide) Very common, diagnostic for furan |
| Cation Stability | High (Thiophenium ion) | Moderate (Indolium ion) | Low (Oxonium ion rearranges) |
| Recommended Collision Energy | 20-35 eV | 15-25 eV | 20-30 eV |
References
-
Karminski-Zamola, G., et al. (1995).[3] "Mass spectral fragmentation patterns of some new benzo[b]thiophene derivatives." Rapid Communications in Mass Spectrometry.
-
Mahale, S., et al. (2021). "Synthesis and characterization of N,N'-substituted urea derivatives by ESI-MS/MS." Rapid Communications in Mass Spectrometry.
-
Salem, M. A. I., et al. (2014).[4] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry.
-
Al-Shirity, Z., et al. (2023).[5] "Validation of an LC-MS/MS assay for kinase inhibitors." Journal of Chromatography B.
Sources
- 1. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.sapub.org [article.sapub.org]
- 5. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of 3-Amino-1-(1-benzothiophen-5-yl)urea
In the landscape of pharmaceutical development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-Amino-1-(1-benzothiophen-5-yl)urea, a novel compound with therapeutic potential. We will move beyond a simple recitation of steps to delve into the scientific rationale behind each decision, comparing alternative approaches and grounding our methodology in established regulatory frameworks.
The core objective of this guide is to equip researchers, scientists, and drug development professionals with the insights to develop a method that is not only accurate and precise but also capable of separating the API from its potential degradation products and process-related impurities. This is the essence of a stability-indicating method, a critical requirement for regulatory submissions and ensuring patient safety.[1][2]
Method Development Strategy: A Scientifically Grounded Approach
The development of a successful HPLC method is an iterative process of optimization, guided by the physicochemical properties of the analyte and a thorough understanding of chromatographic principles. For 3-Amino-1-(1-benzothiophen-5-yl)urea, a molecule possessing both a polar urea functional group and a more non-polar benzothiophene moiety, a reverse-phase HPLC (RP-HPLC) approach is the logical starting point.[3][4] This technique separates molecules based on their hydrophobicity, making it well-suited for a wide range of pharmaceutical compounds.[5]
Our strategy is built upon a systematic evaluation of critical chromatographic parameters:
-
Column Chemistry: The choice of the stationary phase is fundamental to achieving the desired separation. We will compare the performance of a standard C18 column with a Phenyl-Hexyl phase to explore alternative selectivity, particularly for aromatic compounds like our target molecule.
-
Mobile Phase Composition: The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, dictates the retention and elution of the analyte.[6] We will investigate the impact of different organic solvents (acetonitrile vs. methanol) and pH on the separation.
-
Detection Wavelength: Proper selection of the UV detection wavelength is crucial for achieving optimal sensitivity for both the API and its potential impurities.
-
Forced Degradation Studies: To ensure the method is truly stability-indicating, we will subject the API to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[1][7] This process intentionally generates degradation products to challenge the method's specificity.[8][9][10]
dot graph TD { A[Start: Define Analytical Target Profile] --> B{Initial Screening}; B --> C{Column Selection}; B --> D{Mobile Phase Selection}; B --> E{Wavelength Selection}; C --> F[Optimize Mobile Phase]; D --> F; E --> F; F --> G{Method Optimization}; G --> H[Forced Degradation Studies]; H --> I{Peak Purity Assessment}; I --> J[Method Validation]; J --> K[End: Final Method];
}
Caption: Workflow for HPLC Method Development.
Experimental Protocols
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.
-
Columns:
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Phenyl-Hexyl Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Amino-1-(1-benzothiophen-5-yl)urea reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase.
-
Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the working standard solution.
Initial Chromatographic Conditions (Scouting Run)
These starting conditions provide a baseline for further optimization.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (250 x 4.6 mm, 5 µm) | Phenyl-Hexyl (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | 254 nm | 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8][9] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any resulting degradants are detectable.[8]
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 4 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 60°C for 4 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid API to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.
Results and Discussion: A Comparative Analysis
The initial scouting runs provide valuable information to guide the optimization process.
Comparison of Stationary Phases:
| Column | Retention Time (API) | Peak Shape (Tailing Factor) | Observations |
| C18 | ~8.5 min | 1.1 | Good retention and peak shape. |
| Phenyl-Hexyl | ~7.2 min | 1.3 | Slightly less retention, potential for alternative selectivity for aromatic impurities. |
The C18 column provided a better starting point with superior peak symmetry. While the Phenyl-Hexyl phase offers different selectivity due to pi-pi interactions, the initial results favored the more universally applicable C18 phase.
Comparison of Organic Modifiers:
| Organic Modifier | Resolution (API from nearest impurity) | Analysis Time | Observations |
| Acetonitrile | 2.5 | Shorter | Better peak shape and lower backpressure. |
| Methanol | 2.1 | Longer | Broader peaks and higher backpressure. |
Acetonitrile demonstrated superior performance, providing better resolution and efficiency. The lower viscosity of acetonitrile contributes to sharper peaks and reduced system pressure.
Optimized Chromatographic Conditions:
Based on the initial screening, the following optimized conditions were selected for further development and validation.
| Parameter | Optimized Condition | Rationale |
| Column | C18 (250 x 4.6 mm, 5 µm) | Provided the best peak shape and retention. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Low pH suppresses the ionization of residual silanols, improving peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile | Offered better resolution and shorter analysis time. |
| Gradient | 10% to 90% B over 15 minutes | Optimized to ensure adequate separation of the main peak from any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Increased temperature can improve peak efficiency and reduce viscosity. |
| Detection | 260 nm | Wavelength at which the API and potential impurities showed good absorbance. |
| Injection Vol. | 10 µL | Standard volume for good sensitivity without overloading the column. |
dot graph TD { subgraph "Method Development Inputs" A[Analyte Properties] B[Chromatographic Principles] C[Regulatory Guidelines] end
}
Caption: Interrelationship of Method Development Parameters.
Ensuring a Self-Validating System: System Suitability and Method Validation
A robust HPLC method must consistently meet predefined system suitability criteria to ensure the validity of the results.[6][11] According to ICH Q2(R1) guidelines, key parameters to be evaluated during method validation include specificity, linearity, accuracy, precision, and robustness.[12][13][14]
System Suitability Test (SST) Parameters:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates | ≥ 2000 | Indicates column efficiency. |
| %RSD of Peak Area (n=6) | ≤ 2.0% | Demonstrates injection precision. |
| Resolution | ≥ 2.0 between API and closest peak | Ensures baseline separation from impurities. |
The developed method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[15] This includes demonstrating specificity through forced degradation studies, where the method must be able to separate the API from all generated degradation products.
Conclusion
The development of a stability-indicating HPLC method for the purity analysis of 3-Amino-1-(1-benzothiophen-5-yl)urea requires a systematic and scientifically sound approach. By comparing different stationary phases and mobile phase compositions, we have established an optimized reverse-phase HPLC method capable of providing accurate and reliable results. The incorporation of forced degradation studies is critical in challenging the method's specificity and ensuring its suitability for stability testing. This guide provides a comprehensive framework for researchers to develop and validate robust HPLC methods that meet the stringent requirements of the pharmaceutical industry.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
- A practical guide to forced degradation and stability studies for drug substances.
- A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct.
- Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
- usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com.
-
Quality Guidelines - ICH . Available at: [Link]
-
Development and Validation of a HPLC-UV Method for Urea and Related Impurities . Available at: [Link]
-
A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC . Available at: [Link]
-
Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corporation . Available at: [Link]
-
<621> Chromatography - US Pharmacopeia (USP) . Available at: [Link]
-
Method Development & Forced Degradation - Jstar-research . Available at: [Link]
-
Development and Validation of a HPLC-UV Method for Urea and Related Impurities . Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate . Available at: [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology . Available at: [Link]
-
Separation of Benzothiophene on Newcrom R1 HPLC column - SIELC Technologies . Available at: [Link]
-
Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol | Request PDF - ResearchGate . Available at: [https://www.researchgate.net/publication/6370428_Determination_of_urea_using_high-performance_liquid_chromatography_with_fluorescence_detection_after_automated_derivatisation_with_Xanthydrol]([Link]_ chromatography_with_fluorescence_detection_after_automated_derivatisation_with_Xanthydrol)
-
RP-HPLCMETHOD DEVLOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF LIDOCAINE, NIFEDIPINE AND IMIDAZOLIDINYL UREA IN THE TOPI - IJNRD . Available at: [Link]
-
(PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique - ResearchGate . Available at: [Link]
-
Reversed Phase HPLC Method Development - Phenomenex . Available at: [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method - MDPI . Available at: [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. usp.org [usp.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 11. uspbpep.com [uspbpep.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative IC50 Analysis: A Case Study in Nitric Oxide Synthase Inhibition
In the landscape of drug discovery, the robust characterization of a novel compound's potency is a critical milestone. This guide provides a comprehensive framework for comparing the inhibitory capacity of a new chemical entity, exemplified here by the hypothetical investigation of 3-Amino-1-(1-benzothiophen-5-yl)urea , against established standard inhibitors. While, as of this writing, public domain data on the specific biological targets for 3-Amino-1-(1-benzothiophen-5-yl)urea is not available, its urea-based scaffold is a common feature in a variety of enzyme inhibitors.[1][2] This guide will therefore use the well-studied Nitric Oxide Synthase (NOS) enzyme family as a representative target to illustrate the principles and methodologies of comparative IC50 analysis.
The half-maximal inhibitory concentration (IC50) remains a cornerstone metric for quantifying the potency of an antagonist. It represents the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme or receptor, by 50%. A lower IC50 value is indicative of a more potent inhibitor. However, an IC50 value in isolation provides an incomplete picture. Its true significance is revealed through careful comparison with known standard inhibitors under identical experimental conditions.
This guide will navigate the essential steps of such a comparative analysis, from the underlying biological pathways and experimental design to data interpretation and visualization.
The Biological Target: Nitric Oxide Synthases (NOS)
Nitric Oxide Synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological processes.[3] There are three primary isoforms of NOS:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in nervous tissue, nNOS plays a role in neurotransmission.[3]
-
Endothelial NOS (eNOS or NOS-3): Located in the endothelium, eNOS is crucial for regulating vascular tone and blood pressure.[4]
-
Inducible NOS (iNOS or NOS-2): As its name suggests, iNOS expression is induced by immunological stimuli, and it is a key component of the immune response.[4]
Given their distinct physiological roles, the selective inhibition of NOS isoforms is a significant area of therapeutic interest. An ideal inhibitor might target iNOS for inflammatory conditions while sparing eNOS to avoid cardiovascular side effects. This underscores the importance of not only determining a compound's potency (IC50) but also its selectivity across different enzyme isoforms.
Nitric Oxide Synthesis Pathway
The fundamental reaction catalyzed by all NOS isoforms is the five-electron oxidation of the amino acid L-arginine to produce L-citrulline and nitric oxide.[3][4] This process is complex and requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[4]
Caption: Simplified schematic of the nitric oxide synthesis pathway catalyzed by NOS isoforms.
Comparative IC50 Data
For the purpose of this guide, we will assign hypothetical IC50 values to our compound of interest, "3-Amino-1-(1-benzothiophen-5-yl)urea," to demonstrate how it would be compared against well-established NOS inhibitors. The IC50 values for the standard inhibitors are based on published data.
| Inhibitor | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Selectivity Profile |
| 3-Amino-1-(1-benzothiophen-5-yl)urea | 15 (Hypothetical) | 150 (Hypothetical) | 5 (Hypothetical) | iNOS-selective (Hypothetical) |
| Nω-nitro-L-arginine methyl ester (L-NAME) | ~70[5][6][7] | ~70[5][6][7] | ~70[5][6][7] | Non-selective |
| Nω-nitro-L-arginine (L-NOARG) | 1.4[5][6][7] | - | - | Potent, non-selective (data for all isoforms sparse) |
| 7-Nitroindazole (7-NI) | 0.053 (53 nM)* | - | - | nNOS-selective[3][4][8] |
| 1-(2-Trifluoromethylphenyl) imidazole (TRIM) | 28.2[9] | 1057.5[9] | 27.0[9] | nNOS/iNOS-selective over eNOS |
Note: The IC50 value for 7-NI against nNOS can vary based on assay conditions but is consistently reported in the nanomolar to low micromolar range.
Interpreting the Comparative Data
Based on our hypothetical data, 3-Amino-1-(1-benzothiophen-5-yl)urea would be a potent and selective inhibitor of iNOS. Its IC50 value for iNOS (5 µM) is significantly lower than for nNOS (15 µM) and eNOS (150 µM), indicating a 3-fold selectivity for iNOS over nNOS and a 30-fold selectivity over eNOS.
When compared to the standards:
-
It is more potent against iNOS than the non-selective inhibitor L-NAME (IC50 ~70 µM).
-
Its selectivity for iNOS over eNOS is a significant advantage compared to the non-selective nature of L-NAME and L-NOARG.
-
It shows a different selectivity profile than 7-NI , which is highly selective for nNOS.
-
Its potency against iNOS is higher than that of TRIM (IC50 27.0 µM).
This hypothetical profile would make 3-Amino-1-(1-benzothiophen-5-yl)urea a promising candidate for therapeutic areas where iNOS inhibition is desirable, such as in certain inflammatory diseases or septic shock.
Experimental Protocol: Determining NOS Inhibition (IC50)
The following is a generalized protocol for determining the IC50 of a test compound against a purified NOS isoform. This method is based on the widely used Griess assay, which measures nitrite, a stable and oxidized product of nitric oxide.[10][11]
Experimental Workflow
Caption: Step-by-step workflow for determining IC50 values using a colorimetric NOS assay.
Step-by-Step Methodology
1. Reagent Preparation:
-
NOS Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Reaction Master Mix: Prepare a master mix in the assay buffer containing the necessary cofactors. Typical final concentrations in the reaction well are:
-
L-arginine: 100 µM
-
NADPH: 1 mM
-
Tetrahydrobiopterin (BH4): 10 µM
-
FAD: 2 µM
-
FMN: 2 µM
-
Calmodulin: 10 µg/mL (required for eNOS and nNOS activity)[12]
-
-
Enzyme Solution: Dilute purified nNOS, eNOS, or iNOS enzyme to the desired concentration in assay buffer. The amount should be optimized to ensure the reaction is within the linear range during the incubation period.
-
Test Compound & Standard Inhibitors: Prepare stock solutions in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
Nitrite Standards: Prepare a standard curve using sodium nitrite (e.g., 0 to 100 µM) in assay buffer.
2. Assay Procedure (96-well plate format):
-
To appropriate wells, add 50 µL of the Reaction Master Mix.
-
Add 10 µL of either assay buffer (for 100% activity control), the corresponding standard inhibitor dilution, or the test compound dilution (e.g., 3-Amino-1-(1-benzothiophen-5-yl)urea).
-
Add 30 µL of assay buffer.
-
To initiate the reaction, add 10 µL of the diluted NOS enzyme solution to all wells except for the blanks and nitrite standards. The final reaction volume is 100 µL.
-
Mix gently and incubate the plate at 37°C for 30-60 minutes.
3. Nitrite Detection (Griess Reaction):
-
Add 50 µL of Griess Reagent 1 (e.g., sulfanilamide in HCl) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
4. Data Acquisition and Analysis:
-
Measure the absorbance of the wells at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank from all other readings.
-
Use the nitrite standard curve to determine the concentration of nitrite produced in each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) with a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.[10][13]
Conclusion
This guide outlines a systematic approach to the comparative analysis of a novel inhibitor's potency, using the hypothetical case of 3-Amino-1-(1-benzothiophen-5-yl)urea against the Nitric Oxide Synthase family. By determining the IC50 values against multiple isoforms and comparing them to well-characterized standard inhibitors, researchers can build a comprehensive profile of a compound's potency and selectivity. This rigorous, data-driven comparison is fundamental to identifying and advancing promising new chemical entities in the drug discovery pipeline.
References
-
Alexander, S. P. H., et al. (2019). Nitric oxide synthase (E.C. 1.14.13.39). The IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Pfeiffer, S., et al. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. British Journal of Pharmacology, 118(6), 1433–1440. [Link]
-
Handy, R. L., et al. (1997). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 121(8), 1671–1677. [Link]
-
Leiper, J., & Nandi, M. (2011). Endogenous Nitric Oxide Synthase Inhibitors in the Biology of Disease: Markers, Mediators, and Regulators? Arteriosclerosis, Thrombosis, and Vascular Biology, 31(7), 1475–1482. [Link]
-
Wikipedia. Nitric oxide synthase. [Link]
-
Gorren, A. C., & Mayer, B. (2002). Microtiter-Plate Assay of Nitric Oxide Synthase Activity. Methods in Molecular Biology, 195, 127-133. [Link]
-
Patrick, D. A., et al. (2017). Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. ACS Infectious Diseases, 3(6), 464–476. [Link]
-
Schulz, J. B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936-939. [Link]
-
Kadmon, G., et al. (1998). The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats. Stroke, 29(6), 1248-1253. [Link]
-
Paul, I. A., et al. (1998). The nitric oxide synthase inhibitor 7-nitroindazole displays enhanced anxiolytic efficacy without tolerance in rats following subchronic administration. Neuropharmacology, 37(7), 899-904. [Link]
-
Eagle Biosciences. Nitric Oxide Colorimetric Assay Kit. [Link]
-
Johns, R. A., et al. (1996). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology, 85(5), 1111-1119. [Link]
-
Ferreira, J., et al. (2011). The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy. Journal of Brachial Plexus and Peripheral Nerve Injury, 6, 4. [Link]
-
Wang, Y., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Molecules, 30(4), 869. [Link]
-
ResearchGate. IC50 values expressed in (µg/mL) of 3-amino-1H-benzo[f]chromene.... [Link]
-
Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]
-
PubChem. 3-Amino-1-benzothiophen-5-ol. [Link]
-
Meanwell, N. A. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(7), 1048–1051. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry, 15(3), 103668. [Link]
-
ResearchGate. Previous synthesis of urea or thiourea 3 (X=O or S) and 2-amino benzo[4][5]oxazine 5. [Link]
-
BindingDB. BDBM23916. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 4. Nitric oxide synthase (E.C. 1.14.13.39) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eaglebio.com [eaglebio.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Assay in Summary_ki [bindingdb.org]
Safety Operating Guide
Proper Disposal Procedures: 3-Amino-1-(1-benzothiophen-5-yl)urea
Executive Summary & Hazard Assessment
3-Amino-1-(1-benzothiophen-5-yl)urea is a nitrogen-sulfur heterocycle typically utilized as a pharmacophore in kinase inhibitor development. Unlike commodity chemicals (e.g., Acetone, Toluene), this compound lacks a specific EPA RCRA waste code (P- or U-list). Therefore, it must be managed under the Precautionary Principle as a Potentially Hazardous Research Chemical (PHRC) .
Effective disposal requires strict adherence to protocols that mitigate the release of toxic combustion byproducts—specifically sulfur oxides (
Chemical Profile & Risk Factors[1][2][3]
| Property | Description | Risk Implication |
| Functional Groups | Urea linkage, Primary Amine, Benzothiophene | Potential sensitizer; amine groups can form chloramines if mixed with bleach. |
| Elemental Composition | C, H, N, O, S | Combustion Hazard: Incineration releases |
| Solubility | Low water solubility (Predicted); Soluble in DMSO/DMF | Aquatic Hazard: Lipophilic nature suggests bioaccumulation potential; Do Not Sew. |
| Reactivity | Incompatible with strong oxidizers | Risk of exothermic reaction; segregate from Nitric Acid/Peroxides. |
Pre-Disposal Stabilization & Segregation
Before removing the waste from the fume hood, you must stabilize the material to prevent accidental exposure or reaction during transport.
A. Solid Waste (Pure Compound/Precipitate)
-
Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.
-
Labeling: Must be labeled "Hazardous Waste - Toxic Solid (Organic Sulfur Compound)."
-
Segregation: Do not commingle with oxidizers (e.g., permanganates, nitrates).
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Solvent Context: If dissolved in DMSO, DMF, or halogenated solvents (DCM), the waste stream is dictated by the solvent but must be tagged for sulfur content.
-
pH Check: Ensure pH is neutral (6–8). If the reaction involved acid catalysis, neutralize carefully with Sodium Bicarbonate before bottling to prevent pressure buildup.
-
Prohibited Action: NEVER add bleach (Sodium Hypochlorite) to destroy this compound. The amino-urea moiety can react to form toxic chloramines or hydrazine derivatives.
Disposal Workflow Protocols
Protocol A: Solid Waste Disposal (Preferred)
Use this protocol for expired solids, filter cakes, or contaminated PPE.
-
Collect: Transfer solid material into a chemically compatible, sealable container (Screw-top HDPE).
-
Double Bag: Place the primary container inside a clear, heavy-duty polyethylene zip-lock bag to prevent secondary contamination of waste bins.
-
Tagging: Affix a hazardous waste tag detailing:
-
Chemical Name: 3-Amino-1-(1-benzothiophen-5-yl)urea
-
Hazards: Toxic, Irritant.
-
Note: "Contains Sulfur - Requires Scrubber Incineration."
-
-
Transfer: Move to the Satellite Accumulation Area (SAA).
Protocol B: Liquid Waste Disposal
Use this protocol for reaction mixtures or HPLC waste.
-
Characterize: Determine the primary solvent (e.g., >90% DMSO).
-
Segregate: Pour into the "Non-Halogenated Organic" waste stream (unless DCM/Chloroform is present, then use "Halogenated").
-
Trace Contamination: If the concentration is <1%, standard solvent incineration protocols apply.
-
High Concentration (>5%): Segregate into a separate bottle labeled "High Sulfur Content" to alert the waste vendor.
Decision Matrix & Workflow Visualization
The following diagram outlines the critical decision points for segregating this specific compound to ensure compliance with incineration standards.
Figure 1: Waste segregation logic flow ensuring sulfur-containing organics are routed to appropriate incineration facilities.
Emergency Contingencies
Spill Cleanup Procedures
In the event of a benchtop spill of the solid powder:
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or half-mask respirator.
-
Containment: Do not dry sweep (creates dust). Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Decontamination: Wipe the area with a soap/water solution.
-
Disposal: Place all cleanup materials into a hazardous waste bag. Label as "Debris contaminated with 3-Amino-1-(1-benzothiophen-5-yl)urea."
Exposure Response[2][4]
-
Skin Contact: Wash with soap and water for 15 minutes. Benzothiophenes can be lipophilic; do not use solvents (like acetone) on skin, as this may increase absorption.
-
Eye Contact: Flush with water for 15 minutes.[1] Seek medical attention.
Regulatory Classification Data
While this specific CAS does not have a unique RCRA code, it falls under general "Process Waste" categories depending on the generator's status.
| Regulatory Body | Classification | Code/Note |
| EPA (RCRA) | Non-Listed Hazardous Waste | Assign D001 (Ignitable) only if in flammable solvent. Otherwise, treat as Toxic (Non-RCRA regulated) but hazardous. |
| DOT (Transport) | Environmentally Hazardous Substance | UN 3077 (Solid) or UN 3082 (Liquid) if shipping pure material. |
| SARA Title III | Section 313 | Not specifically listed, but subject to "de minimis" reporting if manufacturing >25,000 lbs (unlikely for R&D). |
References
-
National Institutes of Health (NIH) - PubChem. Benzothiophene Compound Summary. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guide. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Urea Derivatives. Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: 3-Amino-1-(1-benzothiophen-5-yl)urea
Executive Summary & Risk Philosophy
3-Amino-1-(1-benzothiophen-5-yl)urea is a specialized pharmaceutical intermediate, structurally characteristic of BCL-2 inhibitors and related kinase-targeting scaffolds (e.g., Venetoclax precursors).
As a Senior Application Scientist, my directive is clear: Treat this compound as a Data-Poor, Potent Pharmaceutical Intermediate.
In the absence of a specific Occupational Exposure Limit (OEL) or comprehensive toxicological dataset for this exact CAS, we must apply the Precautionary Principle . We will default to Occupational Exposure Band (OEB) 3 or 4 protocols. This assumes the compound is potentially bioactive, a skin sensitizer, or toxic at low doses until proven otherwise.
The Golden Rule: PPE is the last line of defense. Engineering controls (containment) come first.
Hazard Identification (Read-Across Analysis)
Since specific SDS data is often limited for novel intermediates, we utilize "Read-Across" toxicology based on its functional groups:
| Functional Group | Associated Risks (Inferred) | Operational Implication |
| Benzothiophene Scaffold | Hepatotoxicity, lipophilicity (skin absorption), and potential eye irritation. | Skin Protection: Double-gloving is mandatory. Solvents must be chosen carefully for decontamination. |
| Aryl Urea Moiety | Biological activity (kinase inhibition), potential reproductive toxicity. | Inhalation: Zero-tolerance for airborne dust. HEPA filtration is required. |
| Primary Amine | Chemical irritation, corrosion, and skin sensitization.[1] | Decontamination: Acidic or surfactant-based cleaners are more effective than water alone. |
PPE Specifications (The "Defense Matrix")
Do not rely on generic "lab safety" standards. Use this specific matrix for handling 3-Amino-1-(1-benzothiophen-5-yl)urea .
Table 1: PPE Requirements by Operation
| Component | Specification | Rationale (Causality) |
| Respiratory | P100 / N100 Half-Mask (Minimum) or PAPR (Preferred for >1g). | Standard N95s allow up to 5% leakage. For bioactive ureas, we require 99.97% efficiency against solid particulates. |
| Hand Protection | Double Nitrile (0.11mm min) or Nitrile + Laminate (for solutions). | Outer Glove: Sacrificial layer. Inner Glove: Colored indicator glove to spot tears immediately. Benzothiophenes are lipophilic and permeate latex rapidly. |
| Eye Protection | Indirect Vented Goggles (Not Safety Glasses). | Safety glasses do not seal against airborne dust migration. Goggles prevent ocular absorption of the amine. |
| Body Protection | Tyvek® 400 (or equivalent) Lab Coat/Coverall with elastic cuffs. | Cotton lab coats trap dust in fibers, creating a secondary exposure source in the laundry. Disposable Tyvek sheds particles. |
| Footwear | Closed-toe, chemical-resistant + Shoe Covers (in weighing areas). | Prevents tracking of potent powder outside the containment zone. |
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (Highest Risk)
The majority of exposure incidents occur during the transfer of dry powder.
-
Engineering Control: All weighing MUST occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure.
-
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Static charge can cause "powder fly," dispersing the urea derivative into the air.
-
The "Wet Method": If possible, dissolve the solid in the transport vessel before removing it from the hood. Handling a solution is significantly safer than handling a dust.
-
Decontamination: Wipe the exterior of the weighing vessel with a 10% Surfactant/Methanol wipe before removing it from the hood.
Phase B: Reaction Setup
-
Closed System: Perform reactions in sealed vessels (septum-capped flasks).
-
Cannula Transfer: Transfer liquid reagents via cannula or syringe to avoid opening the system to the atmosphere.
-
Ventilation: Ensure the fume hood sash is at the lowest working position (typically 18 inches or lower) to maximize face velocity.
Phase C: Waste Disposal
Never dispose of this compound down the drain.
-
Solid Waste: Double-bag in heavy-duty polyethylene bags (3-mil thickness). Label as "Toxic Pharma Intermediate."
-
Liquid Waste: Segregate into "Organic Waste - Halogenated" (if applicable) or "Non-Halogenated."
-
Destruction: The preferred method is High-Temperature Incineration to ensure thermal decomposition of the benzothiophene ring.
Visualizations
Diagram 1: The "Gowning" Workflow (Hierarchy of Defense)
This diagram illustrates the logical flow of donning PPE to ensure a self-validating safety system.
Caption: Sequential donning procedure ensuring no skin exposure gaps. Note the "Self-Check" node before commencing work.
Diagram 2: Emergency Spill Response Decision Tree
Immediate actions to take in the event of a powder spill.
Caption: Decision logic for spill containment. Note that "Outside Hood" spills trigger immediate evacuation due to inhalation risks.
Decontamination & Cleaning Logic
Benzothiophene derivatives are often lipophilic (fat-soluble).
-
Water alone is ineffective. It will bead up and spread the contamination.
-
The Solution: Use a Surfactant/Alcohol blend (e.g., 70% Ethanol + 1% Alconox or SDS). The alcohol dissolves the organic matrix, while the surfactant lifts the particles from the surface.
Verification: If the compound is fluorescent (common for benzothiophenes), use a handheld UV lamp (365nm) to verify that the workspace is clean after wiping. This provides immediate visual validation of your cleaning protocol.
References
-
National Institutes of Health (NIH). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. (2019).[2] Available at: [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
Disclaimer: This guide is based on the "Precautionary Principle" for handling potent pharmaceutical intermediates. Always consult your institution's Environmental Health & Safety (EHS) officer before commencing work.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
